REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([Cl:9])[C:5](O)=[N:6][CH:7]=1.P(Br)(Br)[Br:11]>>[Cl:9][C:4]1[C:5]([Br:11])=[N:6][CH:7]=[C:2]([Br:1])[CH:3]=1
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)O)Cl
|
Name
|
|
Quantity
|
320 mL
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted three times with 500 ml of dichloromethane in each case
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with sodium bicarbonate solution until neutral,
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
Chromatographic purification (silica gel/dichloromethane)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=C(C1)Br)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.53 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |